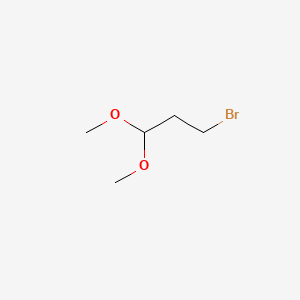

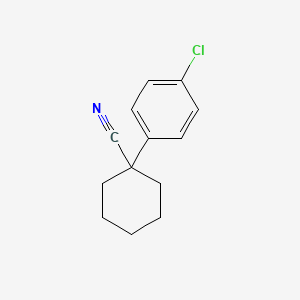

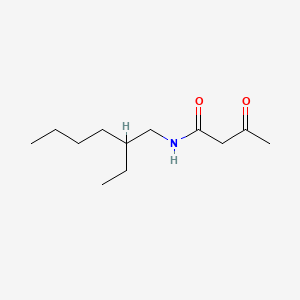

![molecular formula C8H9N3O B1330232 4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one CAS No. 28491-67-0](/img/structure/B1330232.png)

4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one

カタログ番号 B1330232

CAS番号:

28491-67-0

分子量: 163.18 g/mol

InChIキー: CMSUKWHWNLICEI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” is a nitrogen-containing heterocycle . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis

The synthesis of “4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis and Reactions : This compound is a focus in the field of synthetic chemistry, with research detailing its synthesis and various reactions. A comprehensive review of its chemistry from 1990 to 2020 highlights its synthesis and biological activity (El‐Bana et al., 2020).

- Structural Analysis : X-ray diffraction studies and NMR solution studies have been conducted to understand the structural properties and tautomeric forms of derivatives of this compound (Quiroga et al., 1999).

Biological Activity

- Antibacterial Properties : Some derivatives of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one have been synthesized and evaluated for their in vitro antibacterial properties (Abdel‐Latif et al., 2019).

- Cytotoxic Activity : The cytotoxic activity of certain derivatives against cancer cell lines has been investigated, providing insight into potential therapeutic applications (Aggarwal et al., 2021).

Applications in Heterocyclic Chemistry

- Heterocyclic Compound Synthesis : This compound serves as a precursor for the construction of various polyheterocyclic ring systems, highlighting its significance in heterocyclic chemistry (Metwally et al., 2008).

- Use in Multicomponent Synthesis : It has been used in multicomponent synthesis processes, demonstrating its utility in creating complex chemical structures (Nikpassand et al., 2010).

将来の方向性

特性

IUPAC Name |

4,6-dimethyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3H,1-2H3,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUKWHWNLICEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282103 |

Source

|

| Record name | 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one | |

CAS RN |

28491-67-0 |

Source

|

| Record name | MLS002638996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Dibenzoylfuroxan

6635-54-7

Ethyl 2-oxo-1-cyclooctanecarboxylate

4017-56-5

Gossypol acetic acid

866541-93-7

1-(4-Chlorophenyl)cyclohexanecarbonitrile

64399-28-6

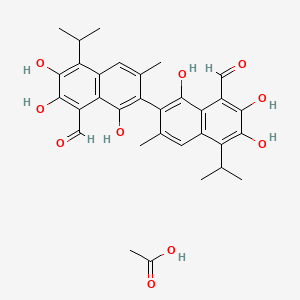

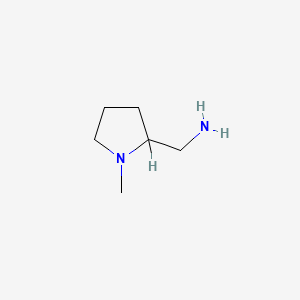

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)